2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide
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Overview
Description
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Oxidation: The morpholine derivative is then oxidized to introduce the oxo group.
Acylation: The final step involves the acylation of the morpholine derivative with 4-bromophenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield additional ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide would depend on its specific biological target. Generally, morpholine derivatives can interact with various enzymes or receptors, modulating their activity. The benzyl and bromophenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide may confer unique properties, such as increased lipophilicity or enhanced binding to certain biological targets, compared to its chloro- or fluoro- analogs.
Properties
Molecular Formula |
C19H19BrN2O3 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C19H19BrN2O3/c20-15-6-8-16(9-7-15)21-18(23)12-17-19(24)25-11-10-22(17)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,23) |
InChI Key |
FUPLCJVYROLYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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